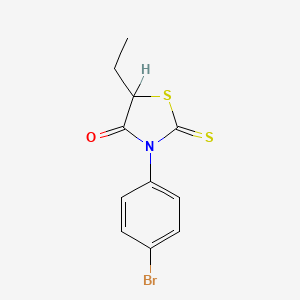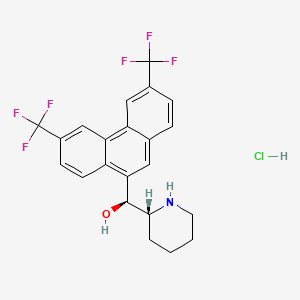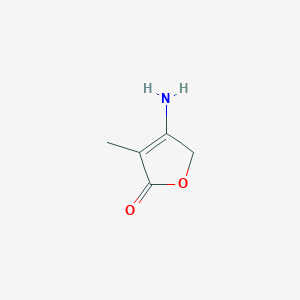![molecular formula C11H13Cl2NO B14695540 2-[(3,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol CAS No. 25457-97-0](/img/structure/B14695540.png)
2-[(3,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol is an organic compound characterized by the presence of a dichlorophenyl group attached to a methylideneamino moiety, which is further connected to a methylpropan-1-ol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol typically involves the reaction of 3,4-dichlorobenzaldehyde with 2-amino-2-methylpropan-1-ol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-[(3,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(3,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichlorophenethylamine: This compound shares the dichlorophenyl group but has a different overall structure.
2-[(E)-(3,4-Dichlorophenyl)methylideneamino]-2,2-diethoxyacetaldehyde: Another compound with a similar core structure but different functional groups.
Uniqueness
2-[(3,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
25457-97-0 |
|---|---|
Formule moléculaire |
C11H13Cl2NO |
Poids moléculaire |
246.13 g/mol |
Nom IUPAC |
2-[(3,4-dichlorophenyl)methylideneamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H13Cl2NO/c1-11(2,7-15)14-6-8-3-4-9(12)10(13)5-8/h3-6,15H,7H2,1-2H3 |
Clé InChI |
RFRQXSMFWLPOHD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)N=CC1=CC(=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


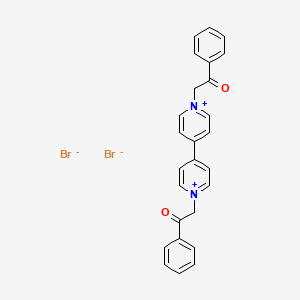

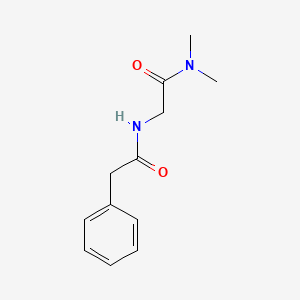
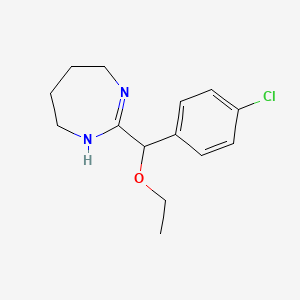
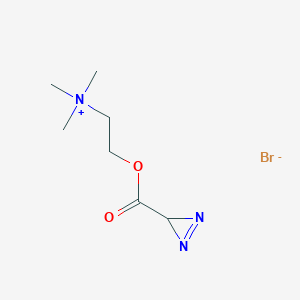
![3-[2-(2-Methylpropylidene)hydrazinyl]propanenitrile](/img/structure/B14695483.png)
